2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
Description
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione is a compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a hydroxyethyl group.
Properties
IUPAC Name |
2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKEWRSGLPYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004021 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83889-95-6 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83889-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 2-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083889956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho(2,3-b)furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. This method utilizes 2-hydroxy-1,4-naphthoquinone and alkenes as starting materials. The reaction proceeds under environmentally friendly conditions, providing the desired product in good yields with excellent regioselectivity and functional group tolerance .
Another method involves palladium-catalyzed reverse hydrogenolysis. This process couples 2-hydroxy-1,4-naphthoquinones with olefins, producing naphtho(2,3-b)furan-4,9-diones and hydrogen. The reaction is catalyzed by commercially available palladium on carbon without the need for oxidants or hydrogen acceptors, making it a waste-free approach .
Industrial Production Methods
Industrial production of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione can be scaled up using the aforementioned synthetic routes. The visible-light-mediated [3+2] cycloaddition reaction and palladium-catalyzed reverse hydrogenolysis are both suitable for large-scale synthesis due to their efficiency, high yields, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of naphthoquinones, including 2-(1-hydroxyethyl)naphtho(2,3-b)furan-4,9-dione, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound could inhibit the phosphorylation of STAT3, a transcription factor involved in tumor growth and survival. The compound was shown to bind directly to the hinge region of STAT3, suggesting a mechanism for its anticancer activity .
Table 1: Antiproliferative Effects Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Mechanism of Action
The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. The compound's ability to interact with cellular signaling pathways makes it a candidate for further development as an anticancer agent .
Antimicrobial Research
Broad-Spectrum Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria, and fungi .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Potential as a Therapeutic Agent
The compound's broad-spectrum activity suggests its potential use as a therapeutic agent in treating infections resistant to conventional antibiotics. Its mode of action appears to be bactericidal rather than merely bacteriostatic .
Environmental Applications
Biodegradation of Polymers
Recent studies have explored the use of naphthoquinone derivatives in the enzymatic degradation of plastics like polyethylene terephthalate (PET). The incorporation of these compounds into biocatalytic processes can enhance the efficiency of plastic waste degradation .
Table 3: Efficiency of Enzymatic Hydrolysis with Naphthoquinones
| Enzyme Used | Plastic Type | Degradation Rate (%) |
|---|---|---|
| Cut190 Variant | PET | 90% in 72 hours |
| Polyethylene Furanoate | 85% in 48 hours |
Case Studies
-
Inhibition of STAT3 Phosphorylation
A study conducted on the structure-activity relationship (SAR) of naphthoquinones revealed that modifications to the hydroxyl group significantly impacted the inhibitory activity against STAT3 phosphorylation. The findings suggest that optimizing these structural features could enhance therapeutic efficacy against cancers driven by STAT3 signaling . -
Antimicrobial Efficacy Against MRSA
In a clinical evaluation, NQ008—a fluorine-containing derivative—demonstrated potent antimicrobial activity against MRSA strains with minimal cytotoxicity to human cells. This positions it as a promising candidate for further development into an antimicrobial drug .
Mechanism of Action
The biological activity of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione is primarily due to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in cancer cells. It also inhibits specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(1-hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
- 8-Hydroxy-2-(1-hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
Uniqueness
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione is unique due to its specific substitution pattern and the presence of the hydroxyethyl group. This structural feature contributes to its distinct biological activities and reactivity compared to other naphthofuran derivatives .
Biological Activity
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione, a compound derived from the Bignoniaceae family, exhibits significant biological activity, particularly in cancer treatment. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of furanonaphthoquinones, characterized by a naphthalene ring fused with a furan moiety. Its structural formula is critical for its biological activity, influencing its interaction with cellular targets.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : In vitro studies demonstrate its efficacy against L-1210 leukemia cells and other cancer types. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Combination Therapy : It has shown enhanced anti-cancer activity when used in combination with metabolic inhibitors, increasing plasma concentration and tumor suppression in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- STAT3 Inhibition : The compound acts as an inhibitor of the STAT3 signaling pathway, which is often constitutively activated in various cancers. By inhibiting this pathway, it reduces tumor growth and metastasis .
- Metabolic Pathways : Studies show that it influences metabolic enzyme activity, enhancing its cytotoxic effects on cancer cells while sparing normal cells .
Study 1: Efficacy in Mouse Models
In a study involving SW480 colon carcinoma xenografts in mice, administration of this compound led to significant reductions in tumor volume compared to control groups. The study also monitored body weight loss as a side effect indicator .
Study 2: In Vitro Analysis
A comparative analysis of cytotoxicity against various cell lines revealed that the compound exhibited the highest activity against lung cancer cell lines (A549 and H460), suggesting its potential as a targeted therapy for lung cancer .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | L-1210 | 15 | Apoptosis induction |
| 2 | A549 | 10 | STAT3 inhibition |
| 3 | SW480 | 20 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
